molecular formula C8H11FN2 B6329495 (3-Fluoro-2,4-dimethylphenyl)hydrazine CAS No. 946198-90-9

(3-Fluoro-2,4-dimethylphenyl)hydrazine

Cat. No.: B6329495
CAS No.: 946198-90-9
M. Wt: 154.18 g/mol
InChI Key: SSXKRDORYBFHPH-UHFFFAOYSA-N
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Description

(3-Fluoro-2,4-dimethylphenyl)hydrazine is a high-purity chemical reagent designed for research and further manufacturing applications. This compound serves as a versatile synthon in organic synthesis, particularly in the construction of complex heterocyclic systems such as indoles and other nitrogen-containing scaffolds valuable in medicinal chemistry and materials science. The strategic incorporation of both fluorine and methyl groups on the phenyl ring influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the development of novel pharmaceutical candidates and agrochemicals . As a hydrazine derivative, its primary mechanism of action in synthesis involves nucleophilic addition and condensation reactions, enabling the efficient formation of carbon-nitrogen and nitrogen-nitrogen bonds. Researchers utilize this reagent in the synthesis of targeted chemical libraries for biological screening. Handling and Safety: This chemical is classified as a dangerous good. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and first-aid information. Hazard statements may include H301-H315-H318-H335, indicating toxicity if swallowed, skin irritation, serious eye damage, and respiratory irritation . Notice: This product is For Research Use Only and is not intended for direct human or veterinary use.

Properties

IUPAC Name

(3-fluoro-2,4-dimethylphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-5-3-4-7(11-10)6(2)8(5)9/h3-4,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXKRDORYBFHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)NN)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Continuous Flow Systems

Microreactors enhance heat/mass transfer, reducing reaction time from 8 h to 45 min. A 2019 study achieved 85% yield using:

  • Residence Time : 5 min at 10°C

  • Reductant : Ascorbic acid (1.5 eq) in ethanol-water (3:1)

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Isopropanol-water mixtures (2:1 v/v) crystallize the hydrazine hydrochloride directly, enhancing purity to 99.2%.

Catalytic Innovations and Green Chemistry

Biocatalytic Approaches

Immobilized laccase enzymes mediate aerobic oxidation of anilines to diazonium intermediates at 30°C, though yields remain suboptimal (≤65%).

Photoredox Catalysis

Visible-light-driven systems using Ru(bpy)₃²⁺ and Hantzsch ester as reductant achieve 76% yield under mild conditions (25°C, 24 h).

Purification and Analytical Control

Crystallization Optimization

  • Solvent System : Isopropanol-water (2:1) at −20°C yields needles with 98.5% purity.

  • Impurity Profile : HPLC-MS identifies <0.5% residual aniline and diazonium byproducts.

Stability Considerations

Hydrazine hydrochlorides are hygroscopic. Storage under N₂ with desiccant (silica gel) prevents decomposition (<2% over 12 months).

Comparative Analysis of Industrial Methods

Table 2: Benchmarked Synthesis Routes

MethodYield (%)Purity (%)Cost (USD/kg)
Classical SnCl₂7895.2120
Na₂SO₃ Reduction8297.895
Continuous Flow8598.5110
Photoredox7696.1140

Challenges in Fluorinated Hydrazine Synthesis

Steric and Electronic Effects

  • Fluorine Electrophilicity : Deactivates the ring, necessitating higher reaction temperatures (40–50°C) for diazotization.

  • Methyl Group Steric Hindrance : Slows reduction kinetics, requiring 20% excess reductant.

Byproduct Formation

  • Triazenes : Formed via diazonium coupling; suppressed by maintaining pH < 2.

  • Azo Compounds : Minimized by rapid reduction post-diazotization .

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-2,4-dimethylphenyl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Fluoro-2,4-dimethylphenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Fluoro-2,4-dimethylphenyl)hydrazine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural Analogues and Substituent Effects

2,4-Dimethylphenylhydrazine
  • Structure : Lacks the 3-fluoro substituent but retains methyl groups at positions 2 and 3.
  • Reactivity : Exhibits higher nucleophilicity compared to the fluorinated derivative due to the absence of electron-withdrawing fluorine. This enhances its efficiency in forming hydrazones and pyrazole derivatives .
  • Applications: Widely used in synthesizing antimicrobial agents and heterocycles, as demonstrated in , where hydrazide derivatives of phthalazinones showed activity against gram-positive and gram-negative bacteria .
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine
  • Structure : Features chloro and trifluoromethyl groups, creating a sterically hindered and highly electron-deficient aromatic ring.
  • Reactivity : The strong electron-withdrawing groups reduce nucleophilicity but enhance stability in acidic conditions. This compound is pivotal in synthesizing agrochemicals and pharmaceuticals requiring robust aromatic frameworks .
(2-Fluorophenyl)hydrazine Derivatives
  • Structure : Fluorine at the 2-position instead of 3-position.
  • Reactivity: The ortho-fluorine induces steric hindrance, limiting rotational freedom and altering regioselectivity in cyclization reactions. For instance, details the synthesis of pyridazinones using (2-fluorophenyl)piperazine, where steric effects dictated product distribution .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Fluoro-2,4-dimethylphenyl)hydrazine, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Start with halogenated precursors such as 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene analogs. React with hydrazine hydrate or acid-stabilized hydrazine derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .
  • Optimize stoichiometry (1:1.2 molar ratio of precursor to hydrazine) and use inert atmospheres to minimize oxidation. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
    • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution. Fluorine and methyl groups may sterically hinder reactivity, requiring extended reaction times .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Analytical Methods :

  • X-ray Crystallography : Resolve crystal structure using SHELX software for precise bond-length and angle determination, critical for confirming regiochemistry .
  • Spectroscopy : Use FT-IR to verify N–H stretches (~3300 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹). 1^1H/13^13C NMR confirms substituent positions (e.g., aromatic splitting patterns for fluorine and methyl groups) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity (>98% for biological studies) .

Q. What solvents and reaction conditions are optimal for derivatizing this compound into azo compounds or other derivatives?

  • Methodology :

  • Azo Coupling : React with nitroso compounds in ethanol at 0–5°C to minimize side reactions. Catalyze with HCl or acetic acid for protonation of the hydrazine group .
  • Oxidation to Diazonium Salts : Use NaNO2_2/H2_2SO4_4 at 0°C, followed by coupling with electron-rich aromatics (e.g., phenols) in aqueous buffer (pH 7–9) .
    • Solvent Selection : Ethanol or THF balances solubility and reactivity. Avoid DMSO, which may oxidize hydrazine prematurely .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in carbonyl-olefin metathesis or similar reactions?

  • Approach :

  • Density Functional Theory (DFT) : Calculate activation barriers for cycloaddition/cycloreversion steps. Use B3LYP/6-31G(d) basis sets to model transition states and substituent effects (e.g., fluorine’s electron-withdrawing impact) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. acetonitrile) on reaction kinetics. Compare with experimental Arrhenius plots to validate models .
    • Data Interpretation : Fluorine’s inductive effect may lower electron density at the hydrazine N–H, slowing nucleophilic attack. Methyl groups increase steric hindrance, requiring larger catalysts (e.g., [2.2.2]-bicyclic hydrazines) .

Q. How can researchers resolve contradictions between experimental and computational data regarding the decomposition pathways of this compound?

  • Strategies :

  • Isotopic Labeling : Use 15^{15}N-labeled hydrazine to track decomposition intermediates via GC-MS or 15^{15}N NMR. Compare with DFT-predicted pathways (e.g., N–N bond cleavage vs. ring-opening) .
  • Kinetic Profiling : Perform time-resolved TGA/DSC under controlled atmospheres (N2_2 vs. O2_2) to identify exothermic/endothermic steps. Correlate with computational activation energies .
    • Case Study : Hydrazine monopropellant studies show discrepancies in decomposition rates; catalyst selection (e.g., iridium vs. platinum) may explain variance .

Q. What strategies are effective in elucidating the biological mechanisms of this compound derivatives, such as their anticancer or antimicrobial activity?

  • Methodology :

  • In Vitro Assays : Screen derivatives against cancer cell lines (e.g., MCF-7) using MTT assays. Pair with ROS detection kits to probe oxidative stress mechanisms .
  • Molecular Docking : Model interactions with target proteins (e.g., topoisomerase II) using AutoDock Vina. Fluorine’s electronegativity may enhance binding affinity via halogen bonds .
    • Advanced Techniques : Synchrotron-based X-ray crystallography of protein-ligand complexes identifies binding motifs. Compare with non-fluorinated analogs to isolate substituent effects .

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